2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
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Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5OS2 and its molecular weight is 365.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing thiophene and triazole rings are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s hard to say exactly how “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide” interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Thiophene and triazole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
Many similar compounds are well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds often result in the inhibition or activation of their target proteins, leading to downstream effects on cellular function .
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. The presence of the thiophene ring and the triazole structure contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole ring linked to a thiophene moiety and an acetamide group, facilitating various biological interactions.
Anticancer Properties
Research indicates that compounds with triazole and thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole derivative A | HCT-116 (colon carcinoma) | 6.2 |
Triazole derivative B | T47D (breast cancer) | 27.3 |
Triazole derivative C | MCF-7 (breast cancer) | 43.4 |
These findings highlight the potential of triazole-thiophene derivatives in targeting cancer cells effectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that triazole derivatives possess antibacterial and antifungal activities. For example:
- Antibacterial Activity : The compound showed effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It exhibited significant antifungal activity comparable to standard antifungal agents.
The mechanism of action is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity .
Anti-inflammatory Effects
Compounds containing the triazole ring have been recognized for their anti-inflammatory properties. In vitro assays have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
Compound | COX Inhibition (%) |
---|---|
Triazole derivative D | 75% |
Triazole derivative E | 68% |
This inhibition suggests a potential application in treating inflammatory diseases .
Study 1: Anticancer Activity Assessment
A study conducted on a series of triazole derivatives, including the target compound, assessed their cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in HCT-116 cells, demonstrating its potential as an anticancer agent.
Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of several triazole derivatives was tested against clinical isolates of bacteria and fungi. The results confirmed that the target compound had a broad spectrum of activity, particularly against resistant strains.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS2/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOIPBDJEQHRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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